molecular formula C11H10BrN B13922677 3-Bromo-1-cyclopropyl-1H-indole

3-Bromo-1-cyclopropyl-1H-indole

Katalognummer: B13922677
Molekulargewicht: 236.11 g/mol
InChI-Schlüssel: RFHGUXMLFCFOEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1-cyclopropyl-1H-indole: is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals . The addition of a bromine atom and a cyclopropyl group to the indole structure can significantly alter its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-cyclopropyl-1H-indole typically involves the bromination of 1-cyclopropyl-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-1-cyclopropyl-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction Reactions: The compound can be reduced to form 3-cyclopropyl-1H-indole.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Bromo-1-cyclopropyl-1H-indole is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology: Indole derivatives, including this compound, have shown potential biological activities such as antiviral, anticancer, and antimicrobial properties. These compounds are studied for their interactions with biological targets and their potential therapeutic applications .

Medicine: Research is ongoing to explore the medicinal properties of this compound. It is being investigated for its potential use in developing new drugs for various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it a valuable component in various industrial applications .

Wirkmechanismus

The mechanism of action of 3-Bromo-1-cyclopropyl-1H-indole involves its interaction with specific molecular targets in biological systems. The bromine atom and cyclopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The indole ring can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Bromo-1-cyclopropyl-1H-indole is unique due to the presence of both the bromine atom and the cyclopropyl group. These substituents can enhance its reactivity and selectivity in various chemical and biological processes, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C11H10BrN

Molekulargewicht

236.11 g/mol

IUPAC-Name

3-bromo-1-cyclopropylindole

InChI

InChI=1S/C11H10BrN/c12-10-7-13(8-5-6-8)11-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2

InChI-Schlüssel

RFHGUXMLFCFOEH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2C=C(C3=CC=CC=C32)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.